![molecular formula C22H28N4O2S B6513281 4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[2-(dimethylamino)ethyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one CAS No. 899950-41-5](/img/structure/B6513281.png)
4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[2-(dimethylamino)ethyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one
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Description
4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[2-(dimethylamino)ethyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one is a complex organic compound with a molecular formula of C26H20N2O4 and a molecular weight of 424.46 g/mol . Its structure combines an indole moiety, a quinazolinone ring, and a dimethylaminoethyl group. Let’s explore its various facets:
Synthesis Analysis
The synthesis of this compound involves several steps. One plausible synthetic route includes the nucleophilic addition of hydrazine hydrate to phthalic anhydride, yielding an intermediate phthalhydrazide. Further transformations lead to the final product .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Researchers have synthesized a series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, including this compound, using a post-Ugi modification strategy . Among these derivatives, compound 5m demonstrated potential in vitro antileishmanial activity against visceral leishmaniasis (VL). Its anti-amastigote IC50 was 8.36 μM, and in vivo evaluation in infected Balb/c mice showed significant inhibition of parasite burden in the liver and spleen .
- Novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed, incorporating alkyl or aralkyl and sulfonyl groups. These pharmacophores are associated with antitumor drugs. While the specific compound you mentioned was not directly studied, this class of derivatives holds promise for cancer research .
- The compound falls within the broader category of 2,3-dihydro-4(1H)-quinazolinones. These compounds have diverse applications, including antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic activities. The Biginelli reaction, which involves the synthesis of dihydropyrimidinones, is relevant here .
- Researchers have synthesized imidazole-containing compounds, including those with a 1H-imidazol-1-yl moiety. While the specific compound you mentioned was not studied in this context, imidazole derivatives have been explored for various therapeutic applications, including antihypertensive effects .
Antileishmanial Activity
Anti-Cancer Properties
Dihydro-4(1H)-Quinazolinones Synthesis
Imidazole-Containing Compounds
properties
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-24(2)13-14-26-19-10-6-4-8-17(19)21(23-22(26)28)29-15-20(27)25-12-11-16-7-3-5-9-18(16)25/h3,5,7,9H,4,6,8,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAKOTWANXVUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(dimethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one |
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